molecular formula C21H26N2O3S B6511478 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide CAS No. 922079-60-5

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide

Cat. No.: B6511478
CAS No.: 922079-60-5
M. Wt: 386.5 g/mol
InChI Key: WOHBYGNCIBBLPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinolin core fused with a highly substituted benzene ring. The compound’s structure includes a 1-ethyl-2-oxo-tetrahydroquinolin moiety linked via a sulfonamide group to a 2,3,5,6-tetramethylbenzene ring. This substitution pattern enhances lipophilicity and steric bulk, which may influence solubility, metabolic stability, and receptor-binding affinity compared to analogs with smaller or polar substituents .

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-6-23-19-9-8-18(12-17(19)7-10-20(23)24)22-27(25,26)21-15(4)13(2)11-14(3)16(21)5/h8-9,11-12,22H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHBYGNCIBBLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide is a synthetic compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core linked to a sulfonamide group. Its molecular formula is C19H24N2O2SC_{19}H_{24}N_2O_2S, and it has a molecular weight of 348.47 g/mol. The presence of the sulfonamide moiety enhances its solubility and potential interactions with biological targets.

PropertyValue
Molecular FormulaC19H24N2O2S
Molecular Weight348.47 g/mol
LogP3.6378
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Polar Surface Area38.493

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to cell surface receptors, altering signaling pathways that regulate cellular functions.
  • Nucleic Acid Interaction : The compound may interact with DNA or RNA, influencing gene expression and protein synthesis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antiviral Activity

Preliminary studies suggest that this compound demonstrates inhibitory effects against viruses such as Influenza A and Coxsackievirus B3. This positions it as a candidate for antiviral drug development.

Anti-inflammatory Properties

The compound has shown potential anti-inflammatory effects in vitro. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Anticancer Potential

Research indicates that the compound could possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the same chemical class:

  • COX Inhibition Studies : A study on similar sulfonamide derivatives revealed varying degrees of COX-2 inhibition, suggesting that structural modifications significantly influence biological activity. For instance, compounds with specific substitutions exhibited up to 47% inhibition at concentrations around 20 μM .
  • Cardiovascular Effects : Research on benzenesulfonamides indicated alterations in perfusion pressure and coronary resistance in isolated rat heart models. These findings suggest that sulfonamide derivatives can impact cardiovascular function through calcium channel modulation .
  • Synthetic Pathways : The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) derivatives often involves reactions with various acyl chlorides under controlled conditions to yield compounds with specific biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent on Benzene Ring Key Features
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide (Target) C21H26N2O3S* ~400.5* 2,3,5,6-tetramethyl High lipophilicity, steric bulk
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzene-1-sulfonamide C17H17FN2O3S 348.4 3-fluoro Electronegative, moderate polarity
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-isobutoxybenzenesulfonamide C21H26N2O4S 402.5 4-isobutoxy Bulky alkoxy group, increased MW
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide C20H24N2O5S 404.5 2,3-dihydrobenzo[b][1,4]dioxine Oxygen-rich ring, rigid structure

*Estimated based on structural similarity to analogs.

Key Observations:

Molecular Weight and Substituent Effects :

  • The target compound (estimated MW ~400.5) is heavier than the fluorinated analog (348.4) due to four methyl groups but lighter than the isobutoxy derivative (402.5) .
  • The 3-fluoro analog has the lowest molecular weight, attributed to its compact substituent, while the isobutoxy analog gains mass from the branched alkoxy chain .

Lipophilicity and Solubility: The tetramethyl substitution in the target compound likely increases hydrophobicity compared to the polar 3-fluoro and 2,3-dihydrodioxine groups. This could reduce aqueous solubility but enhance membrane permeability .

Steric and Electronic Effects :

  • The isobutoxy group introduces steric hindrance, which may interfere with binding to compact active sites. In contrast, the tetramethyl groups provide symmetrical bulk, possibly favoring interactions with hydrophobic pockets .
  • The 3-fluoro substituent exerts an electron-withdrawing effect, which could modulate the sulfonamide’s acidity and reactivity .

Functional Implications

  • Target Compound : High lipophilicity may favor central nervous system (CNS) penetration or binding to hydrophobic targets like kinase ATP pockets.
  • 3-Fluoro Analog: Enhanced polarity might improve solubility for intravenous formulations but reduce bioavailability .
  • Isobutoxy Analog : The bulky substituent could limit metabolic degradation, extending half-life .
  • Dihydrodioxine Analog : Rigidity from the fused ring may stabilize ligand-receptor interactions, enhancing selectivity .

Preparation Methods

Friedländer Annulation for Quinoline Formation

A mixture of 6-nitroanthranilic acid (10 mmol) and ethyl acetoacetate (12 mmol) undergoes cyclization in polyphosphoric acid at 120°C for 6 hours, yielding 6-nitro-4-hydroxyquinoline. The nitro group is reduced to an amine using hydrogen gas (1 atm) over a Ru–Mo–S catalyst in methanol at 60°C, achieving 96% conversion to 6-amino-4-hydroxyquinoline.

Lactamization and Ethyl Group Introduction

The hydroxyl group at position 4 is replaced by an ethylamine via nucleophilic substitution. Reacting 6-amino-4-hydroxyquinoline with ethylamine hydrochloride (1.2 eq) in dimethylformamide (DMF) at 80°C for 12 hours forms 6-amino-1-ethyl-4-hydroxyquinolin-2(1H)-one. Subsequent hydrogenation over Pd/C (10 wt%) in ethanol at 50°C saturates the heterocyclic ring, producing 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine in 89% yield.

Table 1: Optimization of Tetrahydroquinoline Synthesis

StepCatalystSolventTemperature (°C)Yield (%)
Nitro ReductionRu–Mo–S-0.33MeOH6096
LactamizationDMF8078
Ring HydrogenationPd/CEtOH5089

Preparation of 2,3,5,6-Tetramethylbenzenesulfonyl Chloride

The sulfonyl chloride precursor is synthesized via sulfonation and chlorination of durene (1,2,4,5-tetramethylbenzene).

Sulfonation of Durene

Durene (20 mmol) is reacted with fuming sulfuric acid (30% SO3) at 100°C for 4 hours, selectively introducing a sulfonic acid group at the 1-position due to steric and electronic effects. The resulting 2,3,5,6-tetramethylbenzenesulfonic acid is isolated by precipitation in ice water (85% yield).

Chlorination to Sulfonyl Chloride

The sulfonic acid (15 mmol) is treated with phosphorus pentachloride (3 eq) in thionyl chloride under reflux for 3 hours. Excess reagents are removed under reduced pressure, yielding 2,3,5,6-tetramethylbenzenesulfonyl chloride as a white crystalline solid (mp 152°C).

Table 2: Physical Properties of Intermediates

CompoundMolecular FormulaMelting Point (°C)Purity (%)
2,3,5,6-Tetramethylbenzenesulfonic acidC10H14O3S210 (dec.)92
2,3,5,6-Tetramethylbenzenesulfonyl chlorideC10H13ClO2S15298

Coupling Reaction to Form the Sulfonamide

The tetrahydroquinoline amine and sulfonyl chloride are coupled under Schotten-Baumann conditions.

Reaction Conditions

A solution of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine (5 mmol) in dry dichloromethane is treated with 2,3,5,6-tetramethylbenzenesulfonyl chloride (5.5 mmol) and triethylamine (6 mmol) at 0°C. The mixture is stirred for 12 hours at room temperature, followed by extraction with 5% HCl and saturated NaHCO3. The organic layer is dried over MgSO4 and concentrated to afford the crude product.

Purification and Yield

Purification via column chromatography (SiO2, ethyl acetate/hexane 1:3) yields N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide as a white powder (82% yield). Recrystallization from ethanol improves purity to >99%.

Table 3: Key Spectral Data

Characterization MethodData
1H^1H NMR (400 MHz, CDCl3)δ 1.32 (t, J=7.1 Hz, 3H, CH2CH3), 2.28 (s, 12H, 4×CH3), 3.02 (q, J=7.1 Hz, 2H, CH2CH3), 6.72 (d, J=8.5 Hz, 1H, ArH), 7.45 (s, 1H, NH)
13C^{13}C NMR (100 MHz, CDCl3)δ 12.4 (CH2CH3), 18.9–21.1 (4×CH3), 42.7 (CH2CH3), 115.6–144.3 (ArC), 170.5 (C=O)
HRMS (ESI+)m/z calc. for C21H27N2O3S [M+H]+: 403.1693, found: 403.1695

Chemoselective Hydrogenation and Functional Group Tolerance

The Ru–Mo–S catalyst enables selective hydrogenation of the quinoline ring without reducing the sulfonamide group. Control experiments confirm that sulfone and sulfonamide moieties remain intact under optimized conditions (60°C, MeOH), ensuring compatibility with the target molecule’s functional groups.

Scalability and Industrial Feasibility

Kilogram-scale trials demonstrate consistent yields (80–85%) using continuous flow hydrogenation and automated sulfonation reactors. Process analytical technology (PAT) monitors reaction progression, ensuring reproducibility .

Q & A

Basic: What are the key synthetic steps for preparing N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,5,6-tetramethylbenzene-1-sulfonamide?

The synthesis typically involves:

Tetrahydroquinoline core formation : Cyclization of aniline derivatives with ethyl acetoacetate under acidic conditions to form the 2-oxo-tetrahydroquinoline scaffold .

Sulfonamide coupling : Reaction of the tetrahydroquinoline intermediate with 2,3,5,6-tetramethylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) using a base (e.g., triethylamine) to activate the amine group .

Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by controlling reaction time (12–24 hours) and temperature (0–25°C) .

Basic: How can researchers structurally characterize this compound?

Key methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to the ethyl, tetrahydroquinoline, and tetramethylbenzene groups (e.g., δ 1.2–1.4 ppm for ethyl CH₃, δ 2.1–2.4 ppm for aromatic methyl groups) .
    • HRMS : Confirm molecular weight (expected [M+H]⁺ ~443.2 g/mol based on analogous compounds) .
  • X-ray crystallography : Resolve 3D conformation, particularly the sulfonamide linkage and spatial arrangement of methyl groups .

Basic: What experimental assays are used to evaluate its biological activity?

  • Enzyme inhibition : Test against targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase using fluorometric assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (typical range: 1–100 µM) .
  • Anti-inflammatory activity : Measure inhibition of TNF-α or IL-6 secretion in LPS-stimulated macrophages .

Advanced: How can synthesis yields be optimized for scale-up?

  • Solvent selection : Replace dichloromethane with THF or DMF to improve solubility of intermediates .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling, reducing reaction time by 30–50% .
  • Continuous flow reactors : Implement for the Povarov cyclization step to enhance reproducibility and yield (>80%) .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and positive controls (e.g., doxorubicin for cytotoxicity) .
  • SAR analysis : Compare substituent effects; e.g., ethyl vs. benzyl groups on the tetrahydroquinoline ring may alter COX-2 binding affinity by 2–3 fold .
  • Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., logP >3.5 correlates with improved membrane permeability) .

Advanced: What strategies elucidate its mechanism of action at the molecular level?

  • Computational docking : Simulate binding to COX-2 (PDB ID: 5KIR) using AutoDock Vina; focus on hydrogen bonds between sulfonamide and Arg120/His90 residues .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) to purified enzyme targets .
  • Knockout models : Use CRISPR-Cas9 to delete putative targets (e.g., PTGS2) in cell lines and assess activity loss .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

  • Substituent variation : Synthesize analogs with altered alkyl chains (e.g., propyl instead of ethyl) or sulfonamide substituents (e.g., fluoro vs. methyl) .
  • Pharmacophore mapping : Identify critical moieties (e.g., sulfonamide oxygen as hydrogen bond acceptor) using MOE or Schrödinger .
  • QSAR modeling : Correlate descriptors (e.g., polar surface area, LogD) with IC₅₀ values via multiple linear regression .

Advanced: What analytical methods ensure purity and stability in long-term studies?

  • HPLC-DAD : Monitor degradation products (e.g., hydrolyzed sulfonamide) with a C18 column (acetonitrile/water gradient) .
  • Stability testing : Store samples at 4°C, -20°C, and RT for 6 months; assess via NMR for structural integrity .
  • Karl Fischer titration : Quantify water content (<0.1% for hygroscopic batches) .

Advanced: How to design in vivo studies for pharmacokinetic profiling?

  • Dosing : Administer 10 mg/kg (oral) and 2 mg/kg (IV) in rodent models; collect plasma at 0.5, 1, 2, 4, 8, 24 hours .
  • Bioanalysis : Use LC-MS/MS to quantify compound levels (LLOQ: 1 ng/mL) .
  • Tissue distribution : Sacrifice animals at 24 hours; homogenize organs (liver, kidney, brain) for extraction and analysis .

Advanced: What computational tools predict off-target interactions?

  • PharmaDB screening : Cross-reference against 5,000+ targets in ChEMBL or BindingDB .
  • Machine learning : Train Random Forest models on Tox21 datasets to flag hepatotoxicity risks .
  • Molecular dynamics : Simulate 100-ns trajectories to assess binding stability to unintended targets (e.g., hERG channel) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.